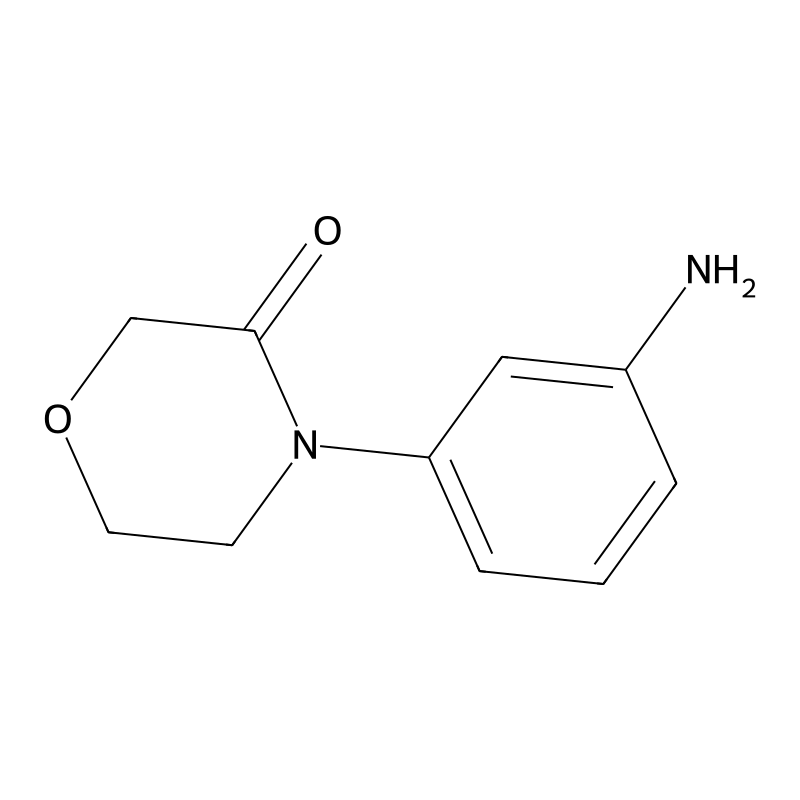

4-(3-Aminophenyl)morpholin-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Rivaroxaban

Scientific Field: Pharmaceutical Chemistry

Application Summary: “4-(3-Aminophenyl)morpholin-3-one” is used as a key intermediate in the synthesis of Rivaroxaban, an orally active direct factor Xa (FXa) inhibitor drug.

Methods of Application: The process involves the synthesis of 4-(4-aminophenyl)-3-morpholinone using nitro aniline, followed by condensation with an alternate synthon in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base.

Results/Outcomes: The developed process avoids the use of hazardous chemicals, critical operations, and tedious work-ups.

Preparation of Imidazothiazoles as Protein Kinase Inhibitors

Scientific Field: Medicinal Chemistry

Application Summary: “4-(3-Aminophenyl)morpholin-3-one” is used as an intermediate during the preparation of imidazothiazoles, which are protein kinase inhibitors used for treating cancers.

Results/Outcomes: The outcome of this application is the production of imidazothiazoles, which have potential therapeutic applications in cancer treatment.

Preparation of Various Morpholine Based Pharmaceuticals

Application Summary: “4-(3-Aminophenyl)morpholin-3-one” is used in the preparation of various Morpholine based pharmaceuticals.

Results/Outcomes: The outcome of this application is the production of various Morpholine based pharmaceuticals.

Preparation of 4-(4-Nitrophenyl)morpholin-3-one

Scientific Field: Organic Chemistry

Application Summary: “4-(3-Aminophenyl)morpholin-3-one” is used as an intermediate during the preparation of 4-(4-Nitrophenyl)morpholin-3-one.

Methods of Application: A facile and economically efficient process has been developed for the preparation of these intermediates.

Results/Outcomes: The outcome of this application is the production of 4-(4-Nitrophenyl)morpholin-3-one, which is a key intermediate for Rivaroxaban synthesis.

Preparation of 4-(4-Aminophenyl)morpholin-3-one via a Novel Process

Application Summary: “4-(3-Aminophenyl)morpholin-3-one” is used as an intermediate during the preparation of 4-(4-Aminophenyl)morpholin-3-one via a novel process suitable for industrial scale manufacture.

Methods of Application: The process involves the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)-acetic acid with aqueous sodium- or calcium-hypochlorite and a catalyst. The 2-(2-chloroethoxy)acetic acid is reacted with 4-nitro-aniline with phenylboronic acid catalyst. Then the 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is transformed to 4-(4-nitrophenyl)morpholin-3-one in a “one-pot” procedure.

Results/Outcomes: The outcome of this application is the production of 4-(4-Aminophenyl)morpholin-3-one, which is a key intermediate for Rivaroxaban synthesis.

4-(3-Aminophenyl)morpholin-3-one is a chemical compound notable for its unique structure, which includes a morpholine ring and an amino group attached to a phenyl ring. Its molecular formula is CHNO, and it has a molecular weight of approximately 188.23 g/mol. The compound is recognized for its potential applications in medicinal chemistry and biological research due to its ability to interact with various biological targets, particularly protein kinases, which are crucial in cellular signaling pathways.

- Oxidation: This involves the conversion of the amine group to an oxo-compound using oxidizing agents such as hydrogen peroxide or potassium permanganate.

- Reduction: Reducing agents like lithium aluminum hydride can be used to convert the compound into various amines or reduced derivatives.

- Substitution: Nucleophilic substitution reactions can introduce alkyl or aryl groups at specific positions on the molecule, typically utilizing alkyl halides in the presence of a base .

Common Reagents and Conditions- Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

- Reducing Agents: Lithium aluminum hydride.

- Substitution Conditions: Nucleophilic substitution with alkyl halides.

Major Products Formed- Oxidation: Corresponding oxo-compounds.

- Reduction: Amines or other reduced derivatives.

- Substitution: Alkyl or aryl-substituted derivatives.

- Oxidation: Corresponding oxo-compounds.

- Reduction: Amines or other reduced derivatives.

- Substitution: Alkyl or aryl-substituted derivatives.

The compound exhibits significant biological activity, particularly in the inhibition of protein kinases. Protein kinases are enzymes that add phosphate groups to proteins, a process known as phosphorylation, which is essential for regulating cellular functions such as growth and differentiation. By binding to the active sites of these enzymes, 4-(3-Aminophenyl)morpholin-3-one inhibits their activity, potentially disrupting critical signaling pathways involved in cancer progression and other diseases .

Mechanism of Action

At the molecular level, this compound's inhibitory effects stem from its ability to prevent the phosphorylation of target proteins. This interference alters gene expression by affecting transcription factors and other regulatory proteins. Additionally, it may interact with various biomolecules like receptors and transporters, influencing broader cellular functions.

The synthesis of 4-(3-Aminophenyl)morpholin-3-one typically involves the reaction between 3-aminophenol and morpholine under controlled conditions. This reaction is often conducted in an inert atmosphere to minimize side reactions.

Synthetic Routes- Reaction of 3-Aminophenol with Morpholine:

4-(3-Aminophenyl)morpholin-3-one has diverse applications across several fields:

- Medicinal Chemistry: Potential therapeutic applications in drug development targeting protein kinases.

- Biological Research: Used in studies exploring cellular signaling pathways and protein interactions.

- Chemical Industry: Serves as a building block for synthesizing more complex organic compounds .

Research indicates that 4-(3-Aminophenyl)morpholin-3-one interacts with various enzymes and proteins, particularly protein kinases. Its ability to inhibit these enzymes suggests potential applications in cancer therapy, where modulation of kinase activity can influence tumor growth and survival. Additionally, studies on its stability under different conditions reveal that prolonged exposure can lead to sustained inhibition effects on cellular functions.

Similar Compounds

Several compounds share structural similarities with 4-(3-Aminophenyl)morpholin-3-one. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(4-Aminophenyl)morpholin-3-one | Similar morpholine ring | Different position of amino group affects activity |

| 4-(4-Nitrophenyl)morpholin-3-one | Contains a nitro group | Exhibits different reactivity due to electron-withdrawing effect |

| 4-(3-Oxomorpholino)benzoic acid | Contains a benzoic acid moiety | Different functional groups influence solubility and reactivity |

| 4-(4-Bromophenyl)-3-morpholinone | Bromine substitution on phenyl ring | Halogen substitution alters biological activity |

These compounds demonstrate variations in biological activity and chemical reactivity due to differences in substituents on the phenyl ring or modifications to the morpholine structure .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant